Spectroscopic Profile of Cinnolin-6-ylmethanol: A Technical Guide
Spectroscopic Profile of Cinnolin-6-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cinnolin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles and data from closely related structural analogs, such as cinnoline and quinolin-6-ylmethanol. This guide also outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for Cinnolin-6-ylmethanol. These predictions are derived from the analysis of the parent cinnoline heterocycle and the influence of the 6-hydroxymethyl substituent, drawing parallels with the known data for quinolin-6-ylmethanol.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.3 | d | ~4.5 | 1H | H-4 |
| ~8.8 | d | ~8.8 | 1H | H-8 |
| ~8.2 | d | ~1.5 | 1H | H-5 |
| ~7.9 | dd | ~8.8, ~1.5 | 1H | H-7 |
| ~7.8 | d | ~4.5 | 1H | H-3 |
| ~4.9 | s | - | 2H | -CH₂- |
| ~2.0 | br s | - | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-8a |
| ~148.0 | C-4 |
| ~145.0 | C-4a |
| ~135.0 | C-6 |
| ~132.0 | C-8 |
| ~130.0 | C-5 |
| ~128.0 | C-7 |
| ~125.0 | C-3 |
| ~64.0 | -CH₂OH |
Table 3: Predicted IR Spectroscopic Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1620 | Medium | C=N stretch (cinnoline ring) |
| ~1580, ~1500 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted-like) |
Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 159 | 80 | [M-H]⁺ |
| 131 | 60 | [M-CHO]⁺ |
| 130 | 40 | [M-CH₂O]⁺ |
| 103 | 30 | [C₇H₅N]⁺ |
| 76 | 20 | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for Cinnolin-6-ylmethanol.
Synthesis of Cinnolin-6-ylmethanol
A plausible synthetic route to Cinnolin-6-ylmethanol involves the oxidation of 6-methylcinnoline.
Materials:
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6-methylcinnoline
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Selenium dioxide (SeO₂)
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Dioxane
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Water
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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A mixture of 6-methylcinnoline (1 equivalent) and selenium dioxide (1.2 equivalents) in dioxane and a small amount of water is refluxed for 4-6 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium metal.
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The filtrate is concentrated under reduced pressure.
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The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Cinnolin-6-ylmethanol.
NMR Spectroscopy
Instrumentation:
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A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
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Approximately 5-10 mg of purified Cinnolin-6-ylmethanol is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
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Spectral Width: 12-16 ppm.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-2 seconds.
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Acquisition Time: ~3-4 seconds.
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Temperature: 298 K.
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
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Spectral Width: 0-220 ppm.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2 seconds.
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Acquisition Time: ~1-2 seconds.
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Temperature: 298 K.
Infrared (IR) Spectroscopy
Instrumentation:
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Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (KBr Pellet Method):
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A small amount (~1-2 mg) of dry, finely ground Cinnolin-6-ylmethanol is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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The mixture is ground to a very fine, homogeneous powder.
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A portion of the powder is placed in a pellet-forming die and pressed under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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A background spectrum of the empty sample compartment is recorded prior to sample analysis.
Mass Spectrometry (MS)
Instrumentation:
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A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Introduction:
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The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
Data Acquisition:
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Ionization Mode: Electron Ionization (EI).
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Electron Energy: 70 eV.
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Mass Range: m/z 40-500.
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Scan Rate: 1 scan/second.
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Source Temperature: 200-250 °C.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of Cinnolin-6-ylmethanol.
